

# Introduction: Navigating the Safety Profile of a Key Synthetic Intermediate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1,2-Dichloro-4-iodobenzene**

Cat. No.: **B1582313**

[Get Quote](#)

**1,2-Dichloro-4-iodobenzene** is a halogenated aromatic compound widely utilized by researchers and drug development professionals as a critical building block in organic synthesis. Its utility in forming complex molecular architectures, particularly in cross-coupling reactions, is well-established.<sup>[1]</sup> However, a comprehensive understanding of its safety profile is paramount to ensure its responsible and safe use in the laboratory.

A review of commercially available Safety Data Sheets (SDS) reveals inconsistencies in hazard classification, with some sources designating it as non-hazardous while others classify it as an irritant and acutely toxic substance.<sup>[2]</sup> This guide is designed to cut through this ambiguity. As Senior Application Scientists, we advocate for a "principle of caution," urging researchers to adopt the most stringent safety protocols as a baseline for handling. This document provides an in-depth, evidence-based guide to the safe handling, storage, and disposal of **1,2-Dichloro-4-iodobenzene**, moving beyond mere compliance to foster a culture of proactive safety in the research environment.

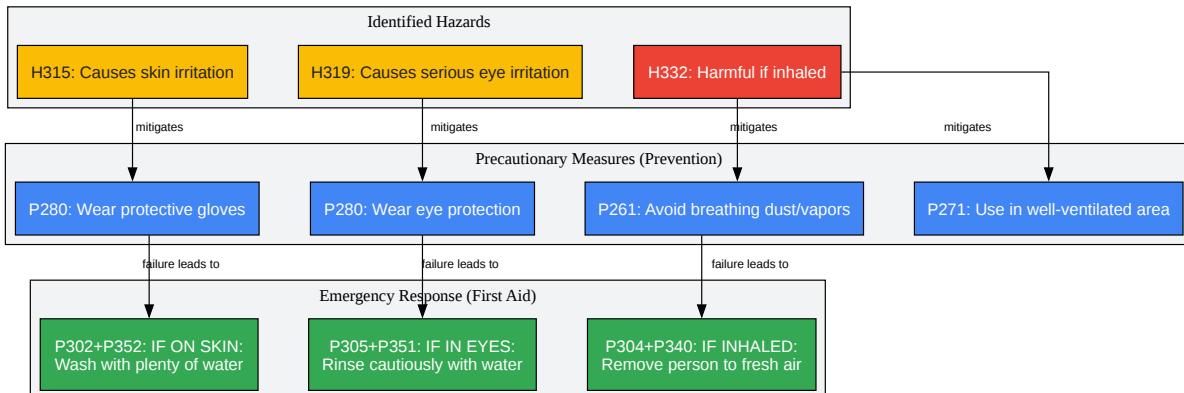
## Chapter 1: Compound Identification and Physicochemical Profile

A foundational aspect of safety is the unambiguous identification of the chemical and an understanding of its physical properties, which dictate its behavior under laboratory conditions.

| Property          | Value                                                      | Source                                                      |
|-------------------|------------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | 1,2-dichloro-4-iodobenzene                                 | <a href="#">[3]</a>                                         |
| Synonyms          | 3,4-Dichloroiodobenzene                                    | <a href="#">[2]</a>                                         |
| CAS Number        | 20555-91-3                                                 | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> I            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 272.89 g/mol                                               | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Appearance        | Pale yellow to pale brown fused solid                      | <a href="#">[4]</a>                                         |
| Melting Point     | 27-34°C (81-93°F)                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Boiling Point     | ~259.0°C at 760 mmHg                                       | <a href="#">[1]</a>                                         |
| Flash Point       | ~110.5°C                                                   | <a href="#">[1]</a>                                         |
| Stability         | Stable under standard ambient conditions. Light sensitive. | <a href="#">[2]</a> <a href="#">[5]</a>                     |

The relatively low melting point is a critical consideration; the compound may be a solid at room temperature but can easily melt, changing its handling characteristics and spill potential. Its noted light sensitivity necessitates storage in opaque or amber containers to prevent degradation.[\[2\]](#)[\[5\]](#)

## Chapter 2: An Evidence-Based Hazard Assessment


The primary point of confusion in the safety literature for **1,2-dichloro-4-iodobenzene** is its GHS (Globally Harmonized System) classification. While some suppliers classify it as non-hazardous under OSHA criteria, others provide a more detailed and cautionary profile.[\[2\]](#) This guide adopts the more comprehensive classification, as it provides a higher margin of safety for laboratory personnel.

| Hazard Class                   | Hazard Statement                 | GHS Code | Source                                  |
|--------------------------------|----------------------------------|----------|-----------------------------------------|
| Acute Toxicity, Oral           | Harmful if swallowed             | H302     | <a href="#">[3]</a>                     |
| Acute Toxicity, Dermal         | Harmful in contact with skin     | H312     | <a href="#">[3]</a>                     |
| Acute Toxicity, Inhalation     | Harmful if inhaled               | H332     | <a href="#">[3]</a>                     |
| Skin Corrosion/Irritation      | Causes skin irritation           | H315     | <a href="#">[3]</a>                     |
| Serious Eye Damage/Irritation  | Causes serious eye irritation    | H319     | <a href="#">[3]</a>                     |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335     | <a href="#">[6]</a> <a href="#">[7]</a> |

#### Causality and Implications for the Researcher:

- Irritation (H315, H319, H335): These classifications are the most consistently reported.[\[3\]](#)[\[6\]](#) The chemical structure, featuring an aromatic ring with electron-withdrawing chloro- and iodo- groups, can interact with biological macromolecules. Contact with skin can lead to localized inflammation (dermatitis). Eye contact is more serious, potentially causing significant damage to the cornea. Inhalation of dusts or vapors can irritate the mucosal linings of the respiratory tract, leading to coughing and discomfort.
- Acute Toxicity (H302, H312, H332): The "Harmful" classification indicates that significant exposure via ingestion, skin absorption, or inhalation could lead to systemic toxic effects.[\[3\]](#) While detailed toxicological properties have not been thoroughly investigated, the presence of halogens on an aromatic ring is a common motif in compounds with known toxicity, affecting organs like the liver and kidneys upon metabolic processing.[\[2\]](#)[\[8\]](#)

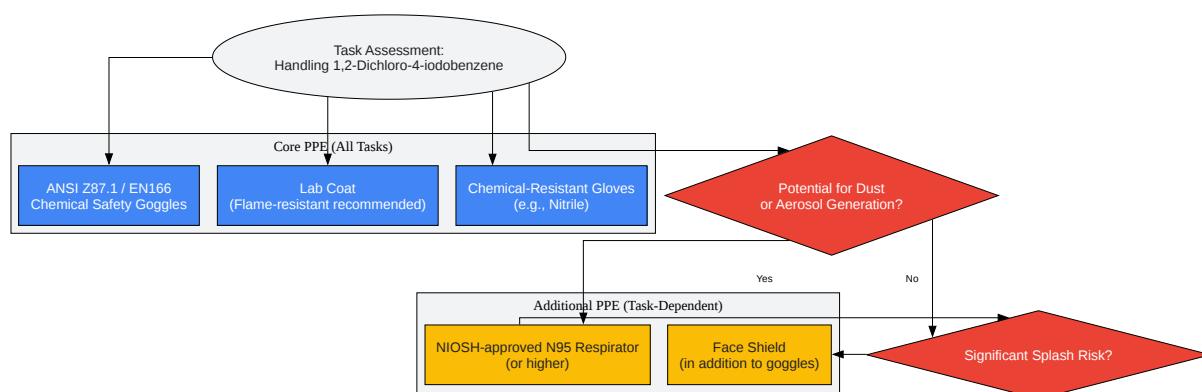
The logical flow from hazard identification to protective action is critical. The following diagram illustrates this relationship, forming the basis of a self-validating safety protocol.



[Click to download full resolution via product page](#)

Caption: Hazard-to-Response workflow for **1,2-Dichloro-4-iodobenzene**.

## Chapter 3: Exposure Control and Personal Protective Equipment (PPE)


Controlling exposure is the most effective way to mitigate risk. This is achieved through a combination of engineering controls and appropriate PPE.

**Engineering Controls:** The causality is simple: if the substance cannot reach the user, it cannot cause harm.

- Fume Hood: All handling of **1,2-dichloro-4-iodobenzene**, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. [9][10]

- Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.[9]
- Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is crucial for effective first aid in case of accidental contact.

Personal Protective Equipment (PPE) Protocol: PPE is the last line of defense. Its selection must directly correlate with the identified hazards.



[Click to download full resolution via product page](#)

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step PPE Selection & Use:

- Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 (US) or EN166 (EU) standards. If there is a significant risk of splashing, such as during reaction quenching or large-volume transfers, a face shield should be worn in addition to goggles.[11]
- Skin and Body Protection: A standard lab coat should be worn and kept buttoned. Wear appropriate protective gloves, such as nitrile, and inspect them for tears or holes before use. [12] Remove gloves using the proper technique to avoid contaminating your skin.[12] Contaminated clothing should be removed immediately and washed separately from other laundry.[2][13]
- Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 filter for dusts) is required when dusts are generated, such as during the weighing of the solid compound, or if engineering controls are insufficient.[2] The user must be fit-tested and trained in the use of the selected respirator.

## Chapter 4: Protocols for Safe Handling, Storage, and Emergencies

### Standard Operating Protocol for Handling:

- Pre-Task Preparation: Before handling, review this guide and the supplier's SDS. Ensure the fume hood is operational and the work area is clear of clutter. Locate the nearest eyewash station, safety shower, and fire extinguisher.
- Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid. If the material is melted, use a glass pipette or syringe.
- Post-Task Cleanup: After handling, decontaminate all surfaces with an appropriate solvent and wipe clean. Wash hands thoroughly with soap and water, even after removing gloves.[2] [10]

### Storage Protocol:

| Condition         | Requirement                                                                        | Rationale                                                |
|-------------------|------------------------------------------------------------------------------------|----------------------------------------------------------|
| Container         | Tightly closed, original container.                                                | Prevents release and contamination.[2][9][10]            |
| Atmosphere        | Store in a dry, well-ventilated place.                                             | Prevents degradation and pressure buildup.[5][9][10]     |
| Temperature       | Cool, dry place.<br>Recommended storage temperature is often on the product label. | Maintains chemical stability.[2][10]                     |
| Light             | Protect from direct sunlight.<br>Use amber or opaque containers.                   | The compound is light-sensitive and can degrade.[2][5]   |
| Incompatibilities | Strong oxidizing agents.                                                           | To prevent vigorous, potentially hazardous reactions.[5] |

#### Emergency Response Protocols:

- Accidental Release (Small Laboratory Spill):
  - Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves vapor, evacuate the lab.
  - Control: Ensure proper ventilation (fume hood). Do not let the product enter drains.[2]
  - Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
  - Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid generating dust.[2]
  - Decontaminate: Clean the affected area thoroughly.
  - Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

- First-Aid Measures:

| Exposure Route | Protocol                                                                                                                                                                                                                     | Rationale                                                                                                                                               |
|----------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Inhalation     | <p>Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.</p> <p>[2][14]</p>                                                                                   | Removes the individual from the source of exposure and supports respiration.                                                                            |
| Skin Contact   | <p>Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.</p> <p>[2][14]</p>                           | Thorough washing is required to remove the chemical and prevent prolonged irritation or absorption.                                                     |
| Eye Contact    | <p>Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.</p> <p>[2][14]</p> | Prolonged, gentle flushing is essential to ensure all traces of the chemical are removed from the eye surface and under the eyelids to minimize damage. |
| Ingestion      | <p>Do NOT induce vomiting. Rinse mouth with water. Make the victim drink water (two glasses at most). Seek immediate medical attention.</p> <p>[2][14]</p>                                                                   | Inducing vomiting can cause aspiration of the chemical into the lungs. Water helps dilute the substance in the stomach.                                 |

- Fire-Fighting:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO<sub>2</sub>).[10]

- Specific Hazards: Combustion can produce hazardous decomposition products, including carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>), hydrogen iodide (HI), and hydrogen chloride (HCl) gas. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to these toxic and corrosive gases.

## Chapter 5: Waste Disposal and Regulatory Context

Disposal Considerations: All waste containing **1,2-dichloro-4-iodobenzene**, including empty containers and contaminated materials, must be treated as hazardous waste.

- Principle: Do not dispose of this chemical in the regular trash or down the drain.
- Procedure: Collect waste in a designated, properly labeled, and sealed container. Waste material must be disposed of in accordance with national, state, and local regulations.[\[2\]](#) Consult with your institution's EHS department for specific disposal procedures. They are the authoritative source for ensuring compliance.

Regulatory Information: While not always listed as an extremely hazardous substance, **1,2-dichloro-4-iodobenzene** is subject to various regulations.

- TSCA: The compound is listed on the Toxic Substances Control Act (TSCA) inventory.[\[2\]](#)[\[3\]](#) Some suppliers note it may be supplied under an R&D exemption, which places specific compliance responsibilities on the user.[\[2\]](#)
- State Regulations: The compound is listed on some state "Right to Know" lists, such as those for Pennsylvania and New Jersey, requiring employers to provide information about it to their employees.[\[2\]](#)

## Conclusion

**1,2-Dichloro-4-iodobenzene** is an indispensable tool for the modern research chemist. However, its utility must be balanced with a rigorous and informed approach to safety. The inconsistencies in available SDSs underscore the need for researchers to be critical consumers of safety information and to always default to a higher standard of caution. By understanding the causal links between the compound's properties, its hazards, and the necessary control measures—from engineering solutions to detailed emergency protocols—scientists can create

a self-validating system of safety. This proactive stance not only protects the individual researcher but also upholds the integrity and responsibility of the scientific enterprise.

## References

- **1,2-Dichloro-4-iodobenzene** | CAS#:20555-91-3 | Chemsr. Chemsr. [\[Link\]](#)
- Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- 1,4-Dichloro-2-iodobenzene | C6H3Cl2I | CID 122452 - PubChem. PubChem, National Center for Biotechnology Information. [\[Link\]](#)
- 1,2-DICHLOROBENZENE FOR SYNTHESIS - Loba Chemie. Loba Chemie. [\[Link\]](#)
- Guidelines for Drinking-water Quality, Fourth Edition. World Health Organization. [\[Link\]](#)
- Toxicological Summary for: 1,4-Dichlorobenzene - Minnesota Department of Health. Minnesota Department of Health. [\[Link\]](#)
- 1,4-Dichloro-2-iodobenzene, 25g, Each - CP Lab Safety. CP Lab Safety. [\[Link\]](#)
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Oregon Occupational Safety and Health. [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,2-Dichloro-4-iodobenzene | CAS#:20555-91-3 | Chemsr. [\[chemsrc.com\]](#)
- 2. sigmaaldrich.com [\[sigmaaldrich.com\]](#)
- 3. Benzene, 1,2-dichloro-4-iodo- | C6H3Cl2I | CID 88591 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)

- 4. 1,2-Dichloro-4-iodobenzene, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 1,4-Dichloro-2-iodobenzene | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. who.int [who.int]
- 9. lobachemie.com [lobachemie.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Introduction: Navigating the Safety Profile of a Key Synthetic Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582313#1-2-dichloro-4-iodobenzene-safety-data-sheet-sds]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)